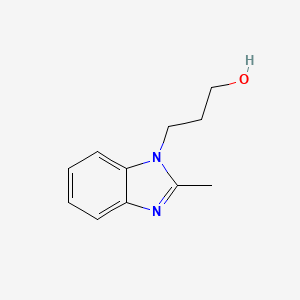

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol

説明

3-(2-Methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (referred to as N1-PrOH-TBBi in research contexts) is a benzodiazole derivative with a propan-1-ol substituent at the N1 position and a methyl group at the 2-position of the benzodiazole core. This compound is structurally related to the 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) class of kinase inhibitors but features a hydroxylated aliphatic side chain instead of bromine substituents .

特性

IUPAC Name |

3-(2-methylbenzimidazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9-12-10-5-2-3-6-11(10)13(9)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQKXBGLPLDTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Nucleophilic Substitution on Benzodiazole Derivatives

One common approach involves the nucleophilic substitution of benzodiazole derivatives with suitable alkylating agents. For instance, 1-methyl-1H-benzodiazole-2-sulfonic acid can serve as a precursor, which upon reaction with a halogenated propanol derivative, yields the target compound.

-

- Reagents: 1-methyl-1H-benzodiazole-2-sulfonic acid, 3-bromopropanol or 3-chloropropanol.

- Catalyst: Potassium carbonate or sodium hydride as base.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: Elevated (80–120°C) to facilitate nucleophilic substitution.

- Duration: 12–24 hours.

-

- The benzodiazole nitrogen acts as a nucleophile attacking the electrophilic carbon in the halogenated propanol, forming the C–N bond.

Reductive Amination of Benzodiazole-Containing Aldehydes or Ketones

Another method involves the synthesis of a benzodiazole aldehyde or ketone intermediate, followed by reductive amination with 3-aminopropanol.

-

- Synthesize 2-methyl-1H-benzodiazole-1-carbaldehyde via oxidation of the corresponding methylbenzodiazole.

- React with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Conditions: Mild acidic pH (around 4–5), room temperature to 50°C, for 12–24 hours.

-

- Formation of the desired compound through C=N bond formation, subsequently reduced to the amine.

Functionalization via Benzodiazole Precursors and Alkylation

Utilizing benzodiazole derivatives with reactive functional groups allows for alkylation strategies:

- Procedure:

- Use benzodiazole derivatives bearing halogen substituents at the 1- or 2-position.

- React with 3-aminopropanol under basic conditions.

- Conditions: Reflux in ethanol or acetonitrile with potassium carbonate.

- Post-reaction, purification via column chromatography yields the target compound.

Synthesis via Multi-step Pathways Involving Benzodiazole Intermediates

A more elaborate route involves multi-step synthesis:

- Step 1: Synthesis of 2-methyl-1H-benzodiazole via condensation of o-phenylenediamine with acetic acid derivatives.

- Step 2: Bromination at the 1-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Step 3: Nucleophilic substitution with 3-aminopropanol or related amino alcohols in the presence of a base.

- Step 4: Purification and characterization of the final product.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Reaction Optimization: Literature indicates that temperature control (around 80–120°C) and choice of solvent (DMF or acetonitrile) significantly influence yields and selectivity.

- Functional Group Compatibility: Benzodiazole derivatives with electron-donating groups enhance nucleophilicity, improving substitution efficiency.

- Yield Variability: Multi-step routes tend to have variable yields (30–60%), but offer greater structural diversity and functionalization options.

- Recent Advances: Microwave-assisted reactions have been employed to reduce reaction times and improve yields, especially in alkylation steps.

生物活性

Overview

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 3-(2-methylbenzimidazol-1-yl)propan-1-ol |

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 577994-95-7 |

Anticancer Properties

Research has indicated that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted its antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cell lines .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 (Lung) | 4.8 |

| HeLa (Cervical) | 6.0 |

The mechanism through which this compound exerts its anticancer effects involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to the action of well-known chemotherapeutic agents like paclitaxel .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may have neuroprotective effects. It has been shown to interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound acts as a reversible inhibitor of GluN2B-containing NMDA receptors, suggesting potential applications in treating neurodegenerative diseases .

Study on Anticancer Activity

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Neuroprotective Study

Another study focused on the neuroprotective potential of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation compared to control groups .

類似化合物との比較

Key Structural Features :

- Benzodiazole Core : Aromatic heterocycle providing planar rigidity for binding to kinase ATP pockets.

- 2-Methyl Group : Enhances hydrophobic interactions within kinase active sites.

- Propan-1-ol Side Chain : Introduces polar interactions (via the hydroxyl group) with catalytic residues, improving binding affinity .

Biological Activity :

N1-PrOH-TBBi is a dual inhibitor of human protein kinases CK2 and PIM-1, exhibiting potent anticancer activity, particularly against breast cancer cell lines. Its acetyl prodrug derivative demonstrates enhanced cellular uptake and efficacy .

Comparison with Similar Compounds

Structural Analogues within the TBBi Family

The TBBi family includes halogenated benzimidazole/benzodiazole derivatives optimized for kinase inhibition. Below is a comparative analysis:

Key Findings :

- The propan-1-ol side chain in N1-PrOH-TBBi introduces hydrogen-bonding interactions with kinase catalytic residues (e.g., CK2 Lys68), significantly improving affinity compared to non-hydroxylated TBBi derivatives.

- Bromination in TBBi enhances hydrophobic binding but reduces solubility, whereas the hydroxyl group in N1-PrOH-TBBi balances hydrophobicity and polarity.

Propanol-Substituted Benzodiazoles/Benzimidazoles

Other propanol-containing benzodiazoles exhibit varied activities based on substituent positions and functional groups:

Key Findings :

- The position of the hydroxyl group (propan-1-ol vs. propan-2-ol) and substituent type (methyl, amino, nitrile) critically influence kinase binding. N1-PrOH-TBBi’s hydroxyl group at the terminal position maximizes interactions with CK2’s outer ATP-binding pocket.

Non-Benzodiazole Propanol Derivatives

Propanol-linked heterocycles with unrelated cores highlight structural diversity:

| Compound Name | Core Structure | Biological Role |

|---|---|---|

| 3-(1H-imidazol-5-yl)propan-1-ol | Imidazole | Intermediate in drug synthesis |

| 3-(2-phenylbenzo[b]furan-5-yl)propan-1-ol | Benzofuran | Anticancer candidate (unpublished) |

Key Insight: While these compounds share the propanol motif, their core structures lack the benzodiazole scaffold necessary for CK2/PIM-1 inhibition, underscoring the specificity of N1-PrOH-TBBi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。